Ethyl 3-ethylpent-2-enoate
Description
Significance of Enoate Structural Motifs in Organic Synthesis
The enoate structural motif is a cornerstone in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. bohrium.com Their utility stems from the electrophilic nature of the β-carbon and the potential for a variety of addition reactions. Chemists have developed a wide array of synthetic methods to access α,β-unsaturated esters, including the Wittig and Horner-Wadsworth-Emmons reactions, as well as Knoevenagel condensation. beilstein-journals.orgscielo.br These methods provide access to a diverse range of substituted enoates.
The reactivity of α,β-unsaturated esters allows for their participation in numerous significant reactions. They are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. oup.com Furthermore, they are valuable substrates in cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to various reduction and oxidation protocols. beilstein-journals.org This versatility has cemented their importance in the synthesis of natural products and other biologically active molecules. nih.gov
Contemporary Research Landscape of Ethyl 3-ethylpent-2-enoate and Analogous Compounds
Recent research continues to explore and expand the synthetic utility of α,β-unsaturated esters. rsc.org Investigations into novel catalytic systems, including those based on transition metals and organocatalysts, aim to improve the efficiency, selectivity, and environmental footprint of their synthesis. organic-chemistry.orgnih.govresearchgate.net For instance, developments in cross-metathesis reactions have provided new pathways to stereoselectively synthesize (Z)-α,β-unsaturated esters. nih.gov
The study of specific α,β-unsaturated esters, such as this compound and its analogs, contributes to a deeper understanding of structure-reactivity relationships. Research in this area often focuses on the development of new synthetic methodologies and the application of these compounds in the synthesis of more complex target molecules. nih.gov The exploration of their chemical space through late-stage diversification is a significant area of contemporary research. nih.gov
Chemical Synthesis of this compound
The synthesis of this compound, as an α,β-unsaturated ester, can be approached through several established synthetic strategies. These methods often involve the formation of the carbon-carbon double bond concurrently with the ester functionality or the introduction of the double bond into a pre-existing ester framework.
One of the most common and versatile methods for the synthesis of α,β-unsaturated esters is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . beilstein-journals.orgmdpi.com In a typical HWE approach, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde or ketone. For the synthesis of this compound, the reaction would involve the condensation of a phosphonate like triethyl phosphonoacetate with 3-pentanone. The resulting product is predominantly the E-isomer due to the thermodynamic stability of the transition state.
Another widely employed method is the Knoevenagel condensation . scielo.br This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl acetoacetate, with an aldehyde or ketone, catalyzed by a weak base. For this compound, this would likely involve a variation where a suitable precursor undergoes condensation to form the desired product.
Aldol condensation represents a classical approach to forming carbon-carbon bonds and can be adapted for the synthesis of α,β-unsaturated esters. wikipedia.org The reaction of an enolate of an ester with a ketone, followed by dehydration, can yield the target α,β-unsaturated ester. In the case of this compound, the enolate of an ethyl ester could be reacted with 3-pentanone, followed by elimination of water.
More contemporary methods, such as cross-metathesis , have also emerged as powerful tools for the synthesis of α,β-unsaturated esters. nih.gov This reaction involves the exchange of substituents between two alkenes, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.
Chemical Reactions of this compound
The reactivity of this compound is dominated by the presence of the α,β-unsaturated ester moiety. This functional group provides two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the double bond.
A fundamental reaction of α,β-unsaturated esters is conjugate addition , also known as Michael addition . oup.com In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. A wide variety of nucleophiles, including organocuprates, amines, and enolates, can participate in this reaction. For this compound, this would lead to the formation of a 3,3-disubstituted pentanoate derivative.
The carbon-carbon double bond can also undergo reduction . Catalytic hydrogenation using transition metal catalysts like palladium or platinum will typically reduce both the double bond and the ester group, depending on the reaction conditions. Selective reduction of the double bond can be achieved using specific reagents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst.
The ester functionality of this compound can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and amidation with amines. However, the presence of the α,β-unsaturation can sometimes influence the reactivity of the carbonyl group.
Physical and Spectroscopic Properties of this compound
The physical and spectroscopic properties of this compound are consistent with its structure as a medium-sized α,β-unsaturated ester.
Physical Properties
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Physical Form | Liquid |
| Boiling Point | Not definitively reported, but analogous compounds suggest it would be in the range of 180-200 °C at atmospheric pressure. |
| Refractive Index | Not reported. |
| Storage Temperature | Room Temperature |
Data sourced from available chemical supplier information. sigmaaldrich.com
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups, including triplets and quartets. The vinylic proton at the α-position would appear as a singlet or a finely split multiplet. The chemical shifts of the protons adjacent to the double bond and the carbonyl group would be downfield due to the deshielding effects of these functional groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the two olefinic carbons (α and β), and the carbons of the ethyl groups. The carbonyl carbon would resonate at a characteristic downfield shift (around 165-175 ppm). The α and β carbons of the double bond would also have distinct chemical shifts.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1710-1730 cm⁻¹) and the C=C stretching of the alkene (around 1640-1680 cm⁻¹). The C-O stretching of the ester would also be present.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.22). Fragmentation patterns would likely involve the loss of the ethoxy group (OC2H5) and other characteristic fragments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-ethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULZRAVBXKKDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502228 | |
| Record name | Ethyl 3-ethylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15249-93-1 | |
| Record name | Ethyl 3-ethylpent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Ethylpent 2 Enoate
Direct Synthesis Strategies
Direct synthesis strategies provide efficient pathways to construct the carbon-carbon double bond of α,β-unsaturated esters.
Horner-Wadsworth-Emmons Olefination Routes
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes and ketones with stabilized phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.org This reaction is a modification of the Wittig reaction and offers advantages such as the use of more nucleophilic and less basic phosphonate carbanions, and the easy removal of the dialkylphosphate byproduct. wikipedia.org
The HWE reaction begins with the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate forms an oxaphosphetane, which then eliminates to yield the alkene. wikipedia.org The stereoselectivity of the reaction is generally high, with aromatic aldehydes almost exclusively producing (E)-alkenes. wikipedia.org For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol can be employed. nrochemistry.com
Recent advancements have demonstrated the utility of the HWE reaction in deep eutectic solvents, offering an environmentally benign alternative to traditional organic solvents. rsc.org This approach has been successful in the synthesis of various α,β-unsaturated esters with high yields and stereoselectivity. rsc.org
| Reagents | Conditions | Product | Yield | Reference |
| 4-bromobenzaldehyde, triethylphosphonoacetate, DBU | ChCl/Urea DES, RT, 4h | Ethyl (E)-3-(4-bromophenyl)acrylate | High | rsc.org |
| Aldehydes (various), phosphonates (various), DBU | ChCl/Urea DES, 25°C, 4h | α,β-unsaturated esters | High | rsc.org |
Cross-Metathesis Reactions
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, including those in α,β-unsaturated esters. organic-chemistry.org This method involves the reaction of two different olefins in the presence of a catalyst to produce new olefin products. organic-chemistry.org
Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high activity and functional group tolerance in cross-metathesis reactions for synthesizing functionalized olefins. organic-chemistry.org For instance, a highly active ruthenium-based catalyst containing a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand has been used to efficiently catalyze the cross-metathesis of various electron-deficient olefins. organic-chemistry.orgorganic-chemistry.org
A study on the cross-metathesis of cis-3-methylpent-2-ene with diethyl maleate (B1232345) using a specific ruthenium-alkylidene catalyst, [Ru(Cl)2(=CH(o-isopropoxyphenylmethylene))(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)], demonstrated the formation of ethyl 3-methylpent-2-enoate with high selectivity. researchgate.netingentaconnect.com This suggests that a similar approach could be viable for the synthesis of ethyl 3-ethylpent-2-enoate by selecting appropriate starting olefins.
The success of cross-metathesis for synthesizing α,β-unsaturated esters is highly dependent on the choice of catalyst and reaction partners. The functional group compatibility of modern ruthenium catalysts allows for their use with a wide range of substrates, including those with electron-withdrawing groups like esters. organic-chemistry.org
In the cross-metathesis of cis-3-methylpent-2-ene with diethyl maleate, the reaction yielded a mixture of ethyl but-2-enoate and ethyl 3-methylpent-2-enoate with a combined high selectivity. researchgate.netresearchgate.net This indicates that while the desired product can be formed, the reaction may also produce other cross-metathesis and self-metathesis products. Careful optimization of reaction conditions and catalyst selection is therefore crucial to maximize the yield of the target compound.
| Catalyst | Reactants | Products | Selectivity | Reference |
| [Ru(Cl)2(=CH(o-isopropoxyphenylmethylene))(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)] | cis-3-methylpent-2-ene, Diethyl maleate | Ethyl but-2-enoate, Ethyl 3-methylpent-2-enoate | 63% | researchgate.netingentaconnect.com |
Ruthenium-Alkylidene Catalysis for this compound Formation
Other Synthetic Pathways for this compound Analogues
Besides the Horner-Wadsworth-Emmons reaction and cross-metathesis, other methods have been developed for the synthesis of α,β-unsaturated esters. These include:
Palladium-catalyzed α,β-dehydrogenation: This method allows for the direct conversion of saturated esters and nitriles to their α,β-unsaturated counterparts. organic-chemistry.org
Copper-catalyzed hydroarylation: This approach enables the stereoselective synthesis of 3-arylacrylates from electron-deficient alkynes and arylboron reagents. orgsyn.org
Catalytic Wittig olefination: In the presence of specific catalysts, this reaction can produce α,β-unsaturated esters and nitriles. researchgate.net
Stereoselective and Enantioselective Synthesis of Enoates
The development of stereoselective and enantioselective methods for the synthesis of enoates is crucial for accessing specific isomers with desired biological or material properties. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu
For trisubstituted alkenes like this compound, achieving high stereoselectivity can be challenging. The Horner-Wadsworth-Emmons reaction generally provides good (E)-selectivity. wikipedia.org In cases where (Z)-isomers are desired, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be employed. nrochemistry.com
Enantioselective synthesis, which produces an excess of one enantiomer over the other, is critical when a chiral center is present or created during the reaction. msu.edu While this compound itself is not chiral, related enoates can be. For instance, the synthesis of chiral 3-alkyl-N-p-tosyl-aziridine-2-carboxylates has been achieved with excellent anti-stereoselectivity through a one-pot aminohalogenation and intramolecular cyclization of α,β-unsaturated esters. organic-chemistry.org Such stereoselective transformations are vital for the synthesis of complex molecules and natural products. conicet.gov.ar
Chiral Catalysis in Enoate Formation
The asymmetric synthesis of α,β-unsaturated esters is a significant area of research, enabling the production of enantiomerically enriched compounds that are valuable building blocks. organic-chemistry.org Chiral catalysis provides a powerful tool for achieving high enantioselectivity.
Catalytic Asymmetric Epoxidation and Reduction: While direct asymmetric synthesis of this compound via a single catalytic step is specific, general principles can be drawn from related reactions. For instance, catalytic asymmetric epoxidation of α,β-unsaturated esters using chiral catalysts, such as yttrium-biphenyldiol complexes, can produce α,β-epoxy esters with high enantiomeric excess (ee). organic-chemistry.org These epoxides are versatile intermediates that can be converted to various chiral compounds. Similarly, the enantioselective conjugate reduction of α,β-unsaturated esters, catalyzed by copper complexes with chiral ligands, provides access to saturated esters with high ee. beilstein-journals.org These methods highlight the potential for creating chiral centers in molecules with an enoate substructure.
N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-Heterocyclic Carbenes (NHCs) are effective organocatalysts capable of generating chiral ester enolate equivalents from α,β-unsaturated aldehydes. pnas.org This strategy allows for highly enantioselective reactions, such as hetero-Diels-Alder reactions. pnas.org The combination of an α,β-unsaturated aldehyde and an NHC catalyst can lead to several reactive intermediates, including acyl anion, homoenolate, and ester enolate equivalents, by subtly changing reaction conditions. pnas.org This versatility can be harnessed for the synthesis of complex chiral molecules.
Palladium-Catalyzed Asymmetric Amination: A direct method for constructing chiral α,β-unsaturated γ-amino esters involves the palladium-catalyzed asymmetric allylic amination of substrates like 4-substituted 2-acetoxybut-3-enoates. organic-chemistry.orgacs.org This approach can yield products with up to 98% yield and 99% ee. acs.org These products can then be transformed into other valuable chiral molecules like γ-amino acids and γ-lactams. organic-chemistry.orgacs.org
A study on the cross-metathesis of acyclic cis-3-methylpent-2-ene with diethyl maleate using a ruthenium-alkylidene catalyst reported the formation of ethyl-3-methylpent-2-enoate with high selectivity. researchgate.netingentaconnect.comresearchgate.net While this refers to the 3-methyl analogue, the methodology demonstrates a viable catalytic route for producing similar 3-alkylpent-2-enoate structures.
Stereochemical Control in Olefination and Alkenylation Reactions
The synthesis of a tetrasubstituted alkene like this compound presents a significant stereochemical challenge, as many classical olefination methods offer poor control over the geometry of such highly substituted double bonds. rsc.org
Horner–Wadsworth–Emmons (HWE) Reaction: The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for synthesizing α,β-unsaturated esters. Typically, standard HWE conditions favor the formation of the thermodynamically more stable (E)-alkene. However, modifications have been developed to control stereoselectivity. For tetrasubstituted alkenes, specific phosphonate reagents and reaction conditions are required. Research has shown that using methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate in reactions with aryl alkyl ketones can produce tetrasubstituted (Z)-alkenes with high selectivity. researchgate.net This demonstrates that careful selection of the phosphonate reagent is crucial for controlling the stereochemical outcome in the synthesis of highly substituted alkenes. researchgate.net
Ynolate Olefination: A novel and efficient method for the stereoselective synthesis of tetrasubstituted alkenes involves the olefination of carbonyl compounds with ynolates. nih.gov This reaction proceeds through a [2+2] cycloaddition to form a β-lactone enolate intermediate, followed by an electrocyclic ring-opening. nih.govnih.gov The stereochemistry of the final alkene product is determined by the torquoselectivity of the conrotatory ring-opening process. nih.gov This method provides a powerful tool for constructing highly substituted olefins with defined geometry. nih.gov
Nickel-Catalyzed Carbo-acylation: Recent advances include a nickel-catalyzed cascade reaction that achieves the arylation and intramolecular acyl migration of alkynes to form all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org This process involves the syn-addition of a vinyl-nickel species across the alkyne, followed by migration of the ester's acyl group. rsc.org The choice of phosphine (B1218219) ligand is critical for achieving high regio- and stereocontrol. rsc.org
Table 1: Comparison of Olefination Methods for Tetrasubstituted Alkenes
| Method | Key Reagents/Catalyst | Typical Selectivity | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Modified phosphonates (e.g., trifluoroethyl esters) | Can be tuned for (Z)-alkenes | researchgate.net |
| Ynolate Olefination | Lithium ynolates, Ketones | Controlled by torquoselectivity | nih.gov |
| Nickel-Catalyzed Cascade | Ni-catalyst, Phosphine ligand, Alkyne, Boronic acid | Exclusive Z-selectivity | rsc.org |
Functionalization of this compound Precursors
Once synthesized, the enoate structure and its precursors can be further modified to introduce new functional groups or to build more complex molecular architectures.
Halogenation Reactions of Enoate Derivatives
The halogenation of α,β-unsaturated esters can occur at different positions depending on the reaction conditions and the specific reagents used. The two primary sites for reaction are the α-carbon and the C=C double bond.
α-Halogenation: The α-carbon of esters can be halogenated under specific conditions. For example, photoenolization of α,β-unsaturated esters can lead to intermediates that can be trapped, and related α-halogenation of esters is a known transformation. acs.org
Halogenation of the Alkene: The double bond of an α,β-unsaturated ester can undergo electrophilic addition with halogens like Br₂ and Cl₂. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. colab.ws For a tetrasubstituted alkene, this would result in a vicinal dihalide. The regioselectivity of subsequent reactions can be influenced by the electronic nature of the ester group.
Reductive Halogenation: A method for the selective synthesis of α-haloketones from α,β-unsaturated ketones involves a triphenylphosphine (B44618) oxide-catalyzed reductive halogenation using trichlorosilane (B8805176) and an N-halosuccinimide (e.g., NBS). organic-chemistry.org A similar strategy could potentially be adapted for enoate derivatives to achieve selective halogenation. Furthermore, Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones can produce γ-halo allylic phosphonates with high regio- and stereoselectivity, a transformation that highlights the diverse reactivity of the γ-position. rsc.org
Table 2: Potential Halogenation Sites and Products
| Reaction Type | Reagent | Site of Reaction | Potential Product | Reference |
|---|---|---|---|---|
| Electrophilic Addition | Br₂, CCl₄ | C=C double bond | Vicinal dibromide | colab.ws |
| Reductive Halogenation | HSiCl₃, NBS, Catalyst | α-carbon | α-halo ester | organic-chemistry.org |
| Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic C-H bond | Allylic bromide | orgsyn.org |
Conversion to Advanced Heterocyclic Structures (e.g., Tetrazole Derivatives)
The functional groups within this compound and its derivatives can serve as handles for the construction of complex heterocyclic systems, such as tetrazoles. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. nih.gov
Synthesis from α,β-Unsaturated Systems: The synthesis of tetrazole derivatives can be achieved through various routes, including multicomponent reactions (MCRs). nih.gov The Ugi-azide reaction, an isocyanide-based MCR, is a powerful method for producing 1,5-disubstituted tetrazoles. scielo.org.mx The general mechanism involves the condensation of an amine and an aldehyde (or ketone) to form an iminium ion, which then reacts with an isocyanide and an azide (B81097) source (like hydrazoic acid or TMSN₃). scielo.org.mx The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx
While direct conversion of an α,β-unsaturated ester like this compound is not the standard Ugi pathway, related precursors can be used. For instance, an aldehyde precursor to the enoate could be a component in an Ugi-azide reaction. Alternatively, modifications of the ester could make it amenable to cycloaddition reactions. The most common method for tetrazole synthesis involves the [3+2] cycloaddition of an azide to a nitrile. nih.govuokerbala.edu.iq Therefore, converting the ester functionality of a precursor into a nitrile group would provide a direct route to a tetrazole via reaction with an azide.
Another approach involves the direct arylation of N-substituted tetrazoles to create 1,5-disubstituted tetrazoles, which has been used to synthesize analogues of biologically active compounds. nih.gov This highlights the modularity available in constructing complex tetrazole-containing molecules. nih.gov
Reaction Mechanisms and Reactivity Studies of Ethyl 3 Ethylpent 2 Enoate
Mechanistic Investigations of Enoate Transformations
The reactions of α,β-unsaturated esters, including ethyl 3-ethylpent-2-enoate, are often complex, proceeding through various transient species. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricate pathways of organic reactions. acs.org These methods allow for the detailed examination of transition states and intermediates that may be too fleeting to observe experimentally.
Recent computational studies on reactions involving α,β-unsaturated esters have provided deep mechanistic insights. For instance, the investigation into the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate using wb97xd/6-311+G(d,p)(PCM) quantum chemical calculations revealed that the reaction proceeds through zwitterionic intermediates, a pathway fundamentally different from the previously postulated Diels-Alder mechanism. mdpi.comresearchgate.net Six possible zwitterionic intermediates were identified, with their formation governed by local nucleophile/electrophile interactions. mdpi.com This work highlights the power of computational analysis in correcting and refining proposed reaction mechanisms. mdpi.comresearchgate.net
Similarly, DFT studies have been employed to understand the stereochemical outcomes of reactions. For example, calculations have rationalized the catalyst control and stereoselectivity in the Diels-Alder reaction of α,β-unsaturated methyl esters. nih.gov In the context of isomerization, computational analysis of the conversion of 2-amino chalcones, which share the enone substructure with this compound, detailed the transition state structures and energies for different iminium enolate intermediates, providing clarity on the reaction mechanism. researchgate.net
These computational approaches are not limited to specific reactions but provide a general framework for understanding the reactivity of α,β-unsaturated systems. They can predict the feasibility of different reaction channels and guide the development of new catalytic systems. acs.orgnih.gov
Experimental Probing of Reaction Intermediates
While computational studies provide theoretical frameworks, experimental techniques are essential for the direct or indirect observation of reaction intermediates, providing tangible evidence for proposed mechanisms. numberanalytics.com Key methods include spectroscopy and trapping experiments. numberanalytics.com
Enolates are crucial intermediates in many reactions of carbonyl compounds, including α,β-unsaturated esters. fiveable.memasterorganicchemistry.com Their formation can be detected and characterized using spectroscopic techniques like NMR. numberanalytics.comfiveable.me For instance, low-temperature NMR spectroscopy has been successfully used to observe carbocation intermediates in reactions. numberanalytics.com The characteristic chemical shifts of enolate α-protons in ¹H NMR and the increased shielding of the α-carbon in ¹³C NMR provide direct spectroscopic handles. fiveable.me
Trapping experiments offer another powerful method for detecting transient intermediates. numberanalytics.com In this approach, a "trapping agent" is introduced to the reaction mixture, which reacts with the short-lived intermediate to form a stable, characterizable product. numberanalytics.com For example, in the context of nickel-catalyzed cycloadditions, deuterium (B1214612) labeling studies have been used to suggest the formation of a seven-membered metallacycle intermediate when an α-substituted enolate is used. nih.gov
The study of thymidylate synthase, an enzyme that catalyzes a reaction involving a nucleotide with a similar α,β-unsaturated system, has revealed the existence of both covalent and noncovalent intermediates through experimental and computational tools. pnas.org These studies, combining techniques like X-ray crystallography and mass spectrometry with computational modeling, provide a comprehensive picture of the reaction pathway. pnas.org
Isomerization Dynamics in this compound Systems
Isomerization reactions, particularly the interconversion of geometric isomers and the migration of double bonds, are fundamental processes in the chemistry of α,β-unsaturated esters.
Z/E Isomerization Processes and Catalysis
The geometric configuration of the double bond in α,β-unsaturated esters, designated as Z (zusammen) or E (entgegen), significantly influences their reactivity and physical properties. The isomerization between these forms can be catalyzed by various means, including acids, bases, and transition metals. uregina.ca
Palladium-catalyzed isomerization has been shown to be an effective method for the deconjugation of α,β-unsaturated esters, moving the double bond out of conjugation with the ester group. acs.org Mechanistic studies, including isotopic labeling experiments, support a chain-walking process involving repeated migratory insertions and β-hydride eliminations. acs.org
Photocatalysis offers another avenue for isomerization. A contra-thermodynamic catalytic strategy has been developed for the isomerization of α,β-unsaturated esters to their α-tertiary β,γ-alkenyl ester counterparts. acs.org This process involves the photoenolization of the Z-isomer to form a transient ketene (B1206846) hemiacetal, which is then enantioselectively protonated by a chiral phosphoric acid. acs.org
Computational studies have also shed light on the mechanism of iodine-catalyzed cis/trans isomerization of alkenes, revealing that the stability of iodo intermediates is related to the degree of conjugation interruption. uregina.ca
The isomerization of α,β-unsaturated esters can also occur under basic conditions, proceeding through an enolate intermediate. libretexts.orglibretexts.org This process is crucial in many biological systems, such as the enzymatic isomerization of sugars. libretexts.orgyoutube.com
General Reactivity Profiles of α,β-Unsaturated Esters
The conjugated π-system in α,β-unsaturated esters like this compound makes them susceptible to a wide range of chemical transformations, with cycloaddition reactions being particularly significant. fiveable.me
Cycloaddition Reactions Involving Enoates
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Enoates can participate in various types of cycloadditions, including [3+2] and [4+2] (Diels-Alder) reactions.
[3+2] Cycloadditions: These reactions involve a three-atom component and a two-atom component (the enoate) to form a five-membered ring. uchicago.edu Nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes have been developed to synthesize complex cyclopentenones. nih.gov Computational investigations of this reaction have identified multiple energetically feasible pathways. nih.gov Another example is the enantioselective [3+2] cycloaddition between nitrile oxides and α-keto ester enolates, catalyzed by a chiral copper(II)-diamine complex, which provides access to novel 5-hydroxy-2-isoxazolines. nih.govacs.org Phosphine-catalyzed [3+2] cycloadditions of allenoates with other activated alkenes also provide access to functionalized cyclopentenes. acs.org
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. nih.govacs.org While simple α,β-unsaturated esters are often poorly reactive dienophiles, highly reactive silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acids have been shown to catalyze the asymmetric Diels-Alder reaction of a wide variety of α,β-unsaturated methyl esters with different dienes, yielding products with excellent enantioselectivities. nih.govacs.org Thioesters and selenoesters, analogs of α,β-unsaturated esters, have been shown to be more reactive dienophiles than their corresponding methyl esters in Diels-Alder reactions, with Lewis acid promoters improving regioselectivity. thieme-connect.comthieme-connect.com
Inverse-electron-demand Diels-Alder reactions, where the electronic character of the diene and dienophile are reversed, have also been developed. For example, the reaction of α-keto-β,γ-unsaturated esters with electron-rich α,β-unsaturated hydrazones provides a route to highly functionalized dihydropyrans. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of ethyl 3-ethylpent-2-enoate. Through the analysis of different nuclei, a comprehensive picture of the molecule's connectivity and environment can be assembled.
High-Resolution 1H NMR for Proton Environments and Purity Assessment
High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton framework. For instance, the olefinic proton typically appears in the downfield region of the spectrum. researchgate.net The purity of a sample can also be assessed using ¹H NMR, with a purity of over 97% being reported for some commercial samples. barcelonafinechemicals.com
A representative ¹H NMR spectrum of a related compound, ethyl 2-cyano-3-ethylpent-2-enoate, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. The quartet corresponding to the methylene (B1212753) protons (OCH₂) of the ethyl ester group is typically found around 4.23 ppm, while the quartet for the methylene protons of the ethyl group at the 3-position appears at approximately 2.48 ppm. The table below summarizes typical ¹H NMR data for a related structure.
Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (Ethyl 2-cyano-3-ethylpent-2-enoate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.23 | Quartet | 2H | OCH₂CH₃ |
Data sourced from a study on Ethyl 2-cyano-3-ethylpent-2-enoate and is illustrative for understanding the proton environments.
13C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton. In related α,β-unsaturated esters, the carbonyl carbon of the ester group is characteristically deshielded and appears significantly downfield. For example, in various ethyl pentenoate derivatives, the carbonyl carbon signal is observed in the range of 164-166 ppm. semanticscholar.org The carbons of the double bond also have characteristic chemical shifts that help confirm the structure. semanticscholar.org
The following table presents typical ¹³C NMR chemical shifts for analogous α,β-unsaturated ester structures.
Table 2: Typical ¹³C NMR Chemical Shifts for Related α,β-Unsaturated Esters
| Carbon Atom | Typical Chemical Shift (δ) ppm Range |
|---|---|
| Carbonyl (C=O) | 164 - 166 |
| Olefinic (C=C) | 117 - 158 |
| Methylene (OCH₂) | 59 - 61 |
Data compiled from various studies on related unsaturated esters. semanticscholar.org
Deuterium (B1214612) Labeling in Mechanistic and Metabolic Pathway Studies
Deuterium labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems. smolecule.com In the context of compounds structurally similar to this compound, deuterium-labeled analogs are synthesized to investigate reaction mechanisms and metabolic pathways. smolecule.comacs.org For example, the synthesis of deuterium-labeled 4-oxo-2(E)-nonenal, a related α,β-unsaturated aldehyde, has been reported to facilitate mechanistic studies of its interactions with biological macromolecules like DNA and proteins. nih.gov By replacing specific protons with deuterium atoms, researchers can follow the labeled positions using techniques like NMR and mass spectrometry, providing unambiguous evidence for proposed mechanistic steps or metabolic transformations. smolecule.comnih.gov This approach is invaluable for understanding complex processes such as enzyme-catalyzed reactions. smolecule.com
Quantitative NMR for Reaction Monitoring and Yield Determination
Quantitative NMR (qNMR) has emerged as a robust method for the real-time monitoring of chemical reactions and the accurate determination of product yields without the need for response factors or calibration curves. rptu.deresearchgate.net This technique can be applied to the synthesis of this compound to track the consumption of reactants and the formation of the product over time. rptu.de By integrating the signals of known concentration standards with those of the analyte, precise quantitative information can be obtained. researchgate.net This allows for the optimization of reaction conditions, such as temperature and catalyst loading, to maximize the yield and purity of the final product. researchgate.net The ability of qNMR to provide detailed kinetic and mechanistic insights makes it a valuable tool in process development and quality control. rptu.de
Mass Spectrometry (MS) for Molecular Identification and Compositional Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. It is a crucial tool for the confirmation of the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. semanticscholar.org In this technique, the sample is first separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. GC-MS is also a powerful tool for determining the composition and yield of products in a reaction mixture, as demonstrated in the cross-metathesis of diethyl maleate (B1232345) with cis-3-methylpent-2-ene to form ethyl-3-methylpent-2-enoate. researchgate.net The identification of this compound as a volatile metabolite in certain biological systems has also been accomplished using GC-MS. semanticscholar.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 2-cyano-3-ethylpent-2-enoate |
| 4-oxo-2(E)-nonenal |
| Diethyl maleate |
| cis-3-methylpent-2-ene |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures containing this compound. The chromatographic component separates the target analyte from other compounds in the sample matrix, while the mass spectrometer provides detection and identification based on its mass-to-charge ratio.
In a typical LC-MS analysis, a reversed-phase column, such as a C18 column, is often employed for the separation of moderately polar compounds like this compound. A mobile phase gradient, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid, is used to elute the compounds from the column. metabolomexchange.org For instance, a gradient might start with a low percentage of the organic solvent and gradually increase to elute more hydrophobic compounds. metabolomexchange.org The flow rate is typically maintained in the range of 0.3 to 0.5 mL/min. metabolomexchange.org
Following separation by LC, the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source in positive mode ([M+H]+). metabolomexchange.org This is because the ester functionality can be readily protonated. The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode to specifically detect the molecular ion of this compound, enhancing sensitivity and selectivity. LC-MS has been successfully used to analyze reaction products from complex biological matrices, such as those from in vitro enzyme assays, demonstrating its utility in identifying and quantifying specific organic molecules like this compound. oup.com
Table 1: Illustrative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) metabolomexchange.org |
| Mobile Phase A | Water with 0.1% Formic Acid metabolomexchange.org |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid metabolomexchange.org |
| Gradient | Optimized for separation of target analyte |
| Flow Rate | 0.3-0.5 mL/min metabolomexchange.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode metabolomexchange.org |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap metabolomexchange.org |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Techniques like time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. semanticscholar.org For this compound (C9H16O2), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the compound's identity. rsc.orgrsc.org
HRMS is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex mixtures. metabolomexchange.orgepfl.ch In such setups, the high resolving power of the mass spectrometer allows for the separation of ions with very similar mass-to-charge ratios, which might not be resolved by a standard mass spectrometer. semanticscholar.org
Table 2: HRMS Data for a Related Compound, Ethyl (Z)-3-hydroxy-2-(2-methyl-1-tosyl-1H-indol-3-yl)but-2-enoate
| Ion | Calculated m/z | Found m/z |
| [M+H]+ | 456.1845 | 456.1843 |
This table demonstrates the high precision of HRMS in determining the mass of a complex organic molecule. A similar level of accuracy would be expected for this compound. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the ester and alkene functionalities.
The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). For α,β-unsaturated esters like this compound, this peak typically appears in the range of 1715-1730 cm⁻¹. The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated ester.
Another key absorption is the C=C stretching vibration of the alkene group, which is expected to appear around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, typically as two bands in the fingerprint region between 1000 and 1300 cm⁻¹. One strong band between 1250-1300 cm⁻¹ can be attributed to the C-O-C asymmetric stretching, and another band between 1000-1100 cm⁻¹ corresponds to the O-C-C symmetric stretching. Additionally, C-H stretching vibrations from the ethyl and pentenyl groups will be observed just below 3000 cm⁻¹. libretexts.orgdocbrown.info The absence of a broad O-H absorption band around 3200-3600 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1715 - 1730 |
| C=C (Alkene) | Stretch | 1640 - 1650 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (sp² and sp³) | Stretch | 2850 - 3000 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification, isolation, and analytical assessment of this compound.
Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds like this compound. It is particularly valuable for separating geometric isomers (E/Z isomers) and, with the use of a chiral stationary phase, for determining the enantiomeric excess of chiral analogs. amazonaws.comumn.edu
The separation of E and Z isomers is often achievable on standard capillary columns with nonpolar or moderately polar stationary phases. The isomers will typically have slightly different retention times due to differences in their boiling points and interactions with the stationary phase. vurup.sk For instance, in the analysis of related alkenes, the trans (E) isomer often elutes before the cis (Z) isomer, although this can vary depending on the specific compound and column used. vurup.sk
For the determination of enantiomeric excess, a chiral GC column is required. nih.govmit.edu These columns contain a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess (ee). nih.gov
Column chromatography is a fundamental preparative technique used for the purification of this compound from reaction mixtures. mdpi.comntu.edu.sgbeilstein-journals.org The crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent or mixture of solvents (the eluent) is passed through the column. ntu.edu.sgbeilstein-journals.org
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For a moderately polar compound like this compound, a common eluent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. epfl.chmdpi.com By gradually increasing the polarity of the eluent, the compounds are selectively eluted from the column. The progress of the separation is often monitored by thin-layer chromatography (TLC). ntu.edu.sg
Table 4: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., particle size 0.032-0.063 mm) rsc.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture mdpi.comntu.edu.sg |
| Monitoring | Thin Layer Chromatography (TLC) ntu.edu.sg |
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. wisc.edulibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. wisc.edu
A small spot of the reaction mixture is applied to a TLC plate coated with a thin layer of adsorbent, typically silica gel. wisc.eduglobalresearchonline.net The plate is then placed in a developing chamber containing a suitable solvent system, often the same or a similar system as used for column chromatography (e.g., hexanes/ethyl acetate). rsc.org The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. wisc.eduwikipedia.org
The separated spots are visualized, often under UV light if the compounds are UV-active, or by staining with an agent like iodine. rsc.orgwikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored. wisc.edu
Computational Chemistry and Theoretical Investigations of Ethyl 3 Ethylpent 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy. For α,β-unsaturated esters such as Ethyl 3-ethylpent-2-enoate, methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are particularly valuable.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. umn.edursc.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound.
DFT studies can be employed to optimize the ground-state geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsciforum.net For an α,β-unsaturated ester, the HOMO is typically located on the C=C double bond, while the LUMO is associated with the π* orbital of the conjugated system, extending over the C=C and C=O bonds. This distribution makes the β-carbon susceptible to nucleophilic attack.
Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be the most electron-rich site (negative potential), while the β-carbon would show a degree of positive potential, confirming its electrophilic character.
Table 1: Predicted Molecular and Electronic Properties of this compound via DFT (Note: The following data are representative values based on DFT calculations for analogous α,β-unsaturated esters and serve for illustrative purposes.)
| Property | Predicted Value | Description |
| Molecular Geometry | ||
| C=C Bond Length | ~1.34 Å | The length of the carbon-carbon double bond in the enoate system. |
| C-C Bond Length | ~1.48 Å | The length of the single bond between the α- and β-carbons. |
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond. |
| C-O Bond Length | ~1.35 Å | The length of the single bond in the ester group. |
| Electronic Properties | ||
| HOMO Energy | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 6.5 eV | An indicator of chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | ~ 2.0 D | A measure of the overall polarity of the molecule. |
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. radomir.com.pl Unlike models that focus primarily on frontier molecular orbitals (FMO), MEDT analyzes the changes in electron density throughout a reaction process. mdpi.com This approach provides a more detailed and comprehensive understanding of bond formation and cleavage.
For this compound, MEDT could be applied to investigate various reactions, such as Michael additions, cycloadditions, or aminolysis. The theory relies on the analysis of the Conceptual DFT (CDFT) reactivity indices, such as the global electrophilicity index (ω) and nucleophilicity index (N), to predict the reactivity of the interacting species. researchgate.net
A key aspect of MEDT is the Bonding Evolution Theory (BET), which examines the topological changes of the electron localization function (ELF) along the reaction pathway. This allows for a precise determination of when and how chemical bonds are formed or broken, offering a clear picture of the molecular mechanism. For instance, in a Michael addition reaction, MEDT would analyze how the electron density of the nucleophile flows towards the electrophilic β-carbon of this compound, leading to the formation of a new carbon-nucleophile bond. mdpi.com This approach can definitively distinguish between concerted and stepwise mechanisms.
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Transition State Analysis and Energetic Profiles
Understanding the kinetics of a chemical reaction requires the identification and characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are indispensable for locating these fleeting structures. acs.org
For a reaction involving this compound, a transition state search would be performed using algorithms that find the saddle point on the potential energy surface. The identity of a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a forming/breaking bond). acs.org Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the TS correctly connects the reactants and products on the energy profile. researchgate.net
The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile for the reaction can be constructed. This profile reveals whether a reaction is kinetically and thermodynamically favorable and can help explain observed regioselectivity or stereoselectivity by comparing the activation barriers of different possible pathways. acs.org
Table 2: Illustrative Energetic Profile for a Hypothetical Michael Addition to this compound (Note: Values are hypothetical and for illustrative purposes only, representing a typical profile for such a reaction.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State (TS) | +15.2 | The highest energy point for C-Nu bond formation. |
| Intermediate | -5.7 | The enolate intermediate formed after nucleophilic attack. |
| Product | -18.9 | The final 1,4-addition product. |
Predictive Modeling and Correlative Studies
The data generated from quantum chemical calculations can be used to build predictive models and establish correlative relationships between molecular structure and chemical reactivity or biological activity. This field, often referred to as Quantitative Structure-Activity Relationship (QSAR), is crucial in chemical toxicology and drug design. ljmu.ac.uk
For a series of related α,β-unsaturated esters including this compound, calculated parameters can serve as molecular descriptors. For example, the LUMO energy, the electrophilicity index (ω), or the calculated reaction rate constant for a reaction with a model nucleophile (like glutathione) can be correlated with experimentally observed toxicity or skin sensitization potential. ljmu.ac.uknih.gov Studies have shown that the reactivity of Michael acceptors, a class to which this compound belongs, is a key determinant of their biological effects. nih.gov
Predictive models can be developed using statistical methods to create an equation that links these computational descriptors to an observed outcome. Such models allow for the rapid screening of new or untested compounds, predicting their potential reactivity and toxicity based solely on their computed molecular properties. This reduces the need for extensive and costly experimental testing.
Applications of Ethyl 3 Ethylpent 2 Enoate in Advanced Organic Synthesis
Role as a Versatile Intermediate and Building Block
In organic synthesis, "building blocks" are fundamental molecular units used to construct complex molecules through various chemical reactions. cymitquimica.com Ethyl 3-ethylpent-2-enoate fits this description perfectly due to its multifunctional nature. The reactivity of the compound is dominated by the electrophilic character of both the carbonyl carbon and the β-carbon of the unsaturated system, as well as the nucleophilic character of the α-carbon in certain reactions. This allows it to participate in a wide array of chemical transformations, making it a valuable starting point for diverse molecular architectures.
The core reactivity of α,β-unsaturated esters like this compound enables chemists to perform sequential reactions to build up molecular complexity in a controlled manner. Its structural isomers, such as ethyl pent-4-enoate, also serve as versatile building blocks, underscoring the importance of the pentenoate framework in synthesis.
The construction of complex organic molecules often relies on the strategic use of intermediates that can undergo predictable and high-yielding reactions. This compound and its analogs are instrumental in several key synthetic operations. The conjugated system is susceptible to nucleophilic attack, and the double bond can participate in various cycloadditions and rearrangement reactions.
Key reactions that highlight its role include:
Michael (Conjugate) Addition: This reaction is fundamental to carbon-carbon bond formation. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system, which is a soft electrophilic site. This allows for the introduction of a wide variety of substituents, extending the carbon skeleton and adding functionality.
Diels-Alder Reaction: The electron-deficient double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This provides a powerful and stereocontrolled method for constructing six-membered rings, a common motif in many complex natural products and pharmaceuticals.
Cross-Metathesis: Ruthenium-catalyzed cross-metathesis reactions involving similar unsaturated esters, such as the reaction of cis-3-methylpent-2-ene with diethyl maleate (B1232345), have been shown to produce new functionalized unsaturated esters like ethyl-3-methylpent-2-enoate. researchgate.net This demonstrates a modern approach to modifying and elaborating the structure of such compounds.
Table 1: Key Synthetic Reactions and Their Significance
| Reaction Type | Reagents/Conditions | Significance in Synthesis |
| Michael Addition | Nucleophiles (e.g., organocuprates, enamines, malonates) | Forms new C-C bonds; introduces diverse functional groups at the β-position. |
| Diels-Alder Cycloaddition | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Constructs six-membered rings with high stereocontrol; rapid increase in molecular complexity. |
| Cross-Metathesis | Ru-alkylidene catalysts (e.g., Grubbs' catalyst) | Forms new C=C bonds; allows for the synthesis of complex unsaturated esters from simpler olefins. researchgate.net |
| Johnson-Claisen Rearrangement | Allylic alcohols, acid catalyst | A related reaction, the Johnson-Claisen rearrangement of an allylic alcohol with triethyl orthoacetate, can produce unsaturated esters like ethyl pent-4-enoate, showcasing a pathway to these valuable building blocks. acs.org |
Precursors for Specialized Organic Compounds
The value of a building block is ultimately measured by the importance of the molecules it can be used to create. This compound serves as a precursor to a variety of specialized compounds with significant biological or material properties.
For instance, related α,β-unsaturated esters are pivotal intermediates in the synthesis of pharmaceuticals. The structural motif is found in precursors to complex drugs, and the reactivity of the ester allows for its conversion into other functional groups like amides or carboxylic acids. The structurally similar compound, 3-ethylpent-2-enoic acid, has derivatives that are explored for use in pharmaceutical formulations. smolecule.com Furthermore, related compounds are employed in the synthesis of anti-inflammatory agents.
In the realm of natural product synthesis, similar building blocks are indispensable. The total synthesis of discodermolide, a potent polyketide with potential anticancer properties, utilized ethyl 4-pentenoate as a key precursor, highlighting the utility of this class of compounds in constructing highly complex and biologically active molecules.
Table 2: Application as a Precursor for Specialized Compounds (Based on Analog Data)
| Precursor Role | Target Compound Class/Example | Significance | Supporting Evidence (Analog) |
| Pharmaceutical Intermediate | Anti-inflammatory agents, Drug delivery systems | The unsaturated ester scaffold is a common feature in molecules designed for therapeutic use. | Derivatives of 3-ethylpent-2-enoic acid are explored for pharmaceutical use. smolecule.com |
| Natural Product Synthesis | Polyketides (e.g., Discodermolide) | Enables the construction of complex, stereochemically rich natural products with important biological activity. | Ethyl 4-pentenoate is a key precursor in the total synthesis of discodermolide. |
| Fine Chemicals | Specialty esters and derivatives | Serves as a starting material for a range of fine chemicals used in various industries. | Ethyl (2E)-4-methylpent-2-enoate is used to produce specialty chemicals. |
Potential in Agrochemical and Polymer Synthesis (as observed for similar compounds)
While specific data on this compound in agrochemical and polymer applications is limited, the well-established reactivity of the α,β-unsaturated ester functional group allows for strong inferences based on the behavior of similar compounds.
In agrochemical science, fluorinated α,β-unsaturated compounds find widespread application in the design of new pesticides and herbicides due to their unique biological properties. mdpi.comnih.gov The core structure of α,β-unsaturated lactones, which share the conjugated ester system, has been patented for use as pesticides, demonstrating high toxicity to various insect pests. google.com This suggests that derivatives of this compound could be investigated for similar biocidal activities.
The field of polymer science heavily utilizes α,β-unsaturated esters as monomers. nih.gov The carbon-carbon double bond is susceptible to radical or ionic polymerization, leading to the formation of long polymer chains. These materials can have a wide range of properties depending on the specific monomer and polymerization conditions.
Polymer Backbone: The polymerization of the double bond would incorporate the pentenoate unit into the main chain of a polymer.
Pendant Groups: The ethyl ester group would become a pendant group off the polymer backbone, influencing properties such as solubility, glass transition temperature, and reactivity for further functionalization.
Research on similar compounds confirms this potential. Ethyl (2E)-4-methylpent-2-enoate is noted for its use in the production of polymers and resins. Furthermore, α,β-unsaturated esters are widely used in photopolymerization processes to create cross-linked films and materials, often prized for being more environmentally friendly than other curing methods. nih.govrsc.org The functionalization of polymers with α,β-unsaturated ester groups is also a known strategy for creating new materials with tailored properties. acs.org
Table 3: Potential Applications Based on Structurally Similar Compounds
| Field | Potential Application | Rationale based on Similar Compounds |
| Agrochemicals | Synthesis of novel pesticides or herbicides. | α,β-unsaturated aldehydes and esters are used as starting materials for pesticides. nih.gov α,β-unsaturated lactones show insecticidal activity. google.com |
| Polymer Science | Monomer for addition polymerization; Precursor for functional polymers and resins. | The double bond is suitable for polymerization. Similar compounds like ethyl (2E)-4-methylpent-2-enoate are used in polymer/resin production. α,β-unsaturated esters are widely used in polymer applications. nih.govjst.go.jp |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-ethylpent-2-enoate, and how can reaction conditions be manipulated to improve yield?
- Methodology :
- Route Selection : Compare esterification methods (e.g., acid-catalyzed Fischer esterification vs. transesterification) using anhydrous conditions to minimize hydrolysis .
- Condition Optimization : Systematically vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvent polarity (e.g., toluene vs. THF), and temperature (60–120°C) to assess yield via gas chromatography (GC) .
- Yield Analysis : Use nuclear magnetic resonance (NMR) or GC-mass spectrometry (GC-MS) to quantify product purity and byproduct formation .
Q. Which spectroscopic techniques are most effective in characterizing this compound, and how should data interpretation account for structural isomerism?
- Methodology :
- Technique Selection : Employ and NMR to identify substituents and double-bond geometry (cis/trans isomerism) . Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm) and absence of hydroxyl groups .
- Isomer Discrimination : Compare experimental NMR chemical shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in alkene positioning .
Q. What chromatographic methods are suitable for purifying this compound, and how does polarity influence solvent selection?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (low polarity) to separate non-polar byproducts .
- GC Analysis : Optimize carrier gas flow rates and column temperature to resolve ester peaks from unreacted acids/alcohols .
Advanced Research Questions
Q. How can computational models predict this compound’s reactivity in novel reaction environments, and what are their limitations?
- Methodology :
- DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites under varying solvents (e.g., polar aprotic vs. protic) .
- Limitations : Address discrepancies between theoretical activation energies and experimental kinetic data by calibrating solvation models .
Q. What strategies resolve contradictions in crystallographic data when determining molecular packing of this compound?
- Methodology :
- Structure Refinement : Use SHELXL for least-squares refinement of X-ray data, adjusting thermal parameters and occupancy factors to resolve disordered ethyl groups .
- Twinned Data Analysis : Apply SHELXE to deconvolute overlapping diffraction patterns in cases of crystal twinning .
Q. How do hydrogen bonding patterns influence the crystallization behavior of this compound, and how can graph set analysis decode its supramolecular architecture?
- Methodology :
- Graph Set Analysis : Classify C=OH interactions using Etter’s formalism to identify motifs (e.g., chains, rings) in crystal structures .
- Thermodynamic Profiling : Correlate hydrogen-bonding networks with differential scanning calorimetry (DSC) data to explain polymorphism .
Q. How can the kinetics of this compound’s hydrolysis be quantitatively analyzed under varying pH conditions, and what statistical methods validate rate constants?
- Methodology :
- Kinetic Experiments : Monitor ester hydrolysis via UV-Vis spectroscopy (tracking carboxylic acid formation) at pH 2–12 .
- Error Analysis : Apply linear regression to Arrhenius plots and calculate confidence intervals for activation energies using tools like OriginLab .
Data Presentation Guidelines
- Raw Data : Include GC retention times, NMR shifts, and crystallographic coordinates in appendices .
- Processed Data : Tabulate optimized reaction conditions (temperature, catalyst, yield) and hydrogen-bonding metrics (distance, angle) in the main text .
- Visualization : Use ORTEP-3 to generate crystal structure diagrams with anisotropic displacement ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
